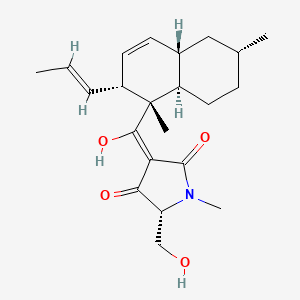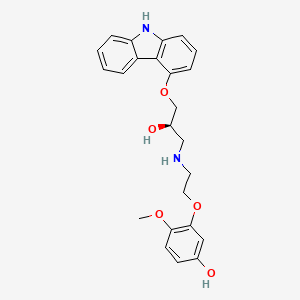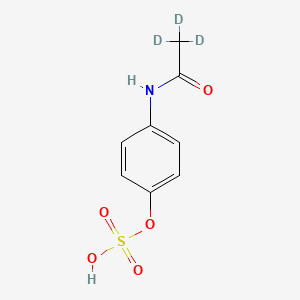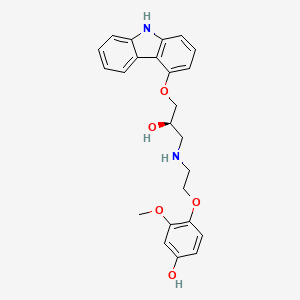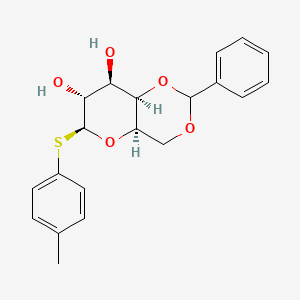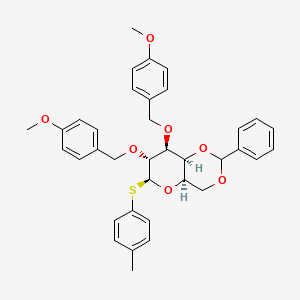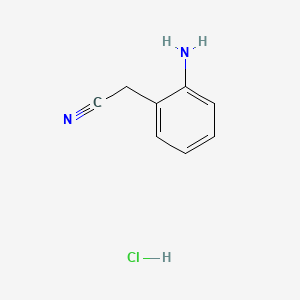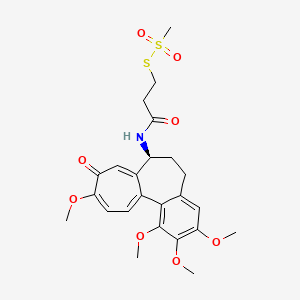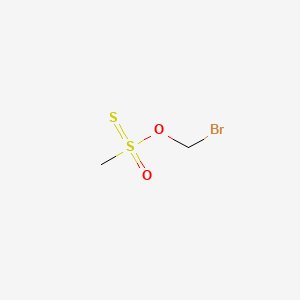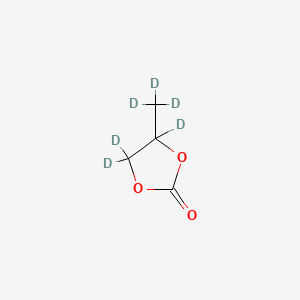
1,2-Propylene-d6 carbonate
Descripción general
Descripción
1,2-Propylene-d6 carbonate is a cyclic carbonate ester derived from propylene glycol . This colorless and odorless liquid is useful as a polar, aprotic solvent . It is also known as 4-Methyl-1,3-dioxolan-2-one .
Synthesis Analysis
The synthesis of propylene carbonate has been studied extensively. One method involves the reaction of propane-1,2-diol and urea . The ammonia formed during the synthesis is recycled to obtain urea from carbon dioxide . Another study performed a thermodynamic analysis of propylene carbonate synthesis routes .
Molecular Structure Analysis
The molecular formula of 1,2-Propylene-d6 carbonate is C4D6O3 . Its molecular weight is 108.13 .
Chemical Reactions Analysis
The chemical reactions involving 1,2-Propylene-d6 carbonate are complex. For example, the reaction of 1,2-propanediol with phosgene yields not only propylene carbonate but also oligomeric products . Another study revealed that a novel intensified process containing a reactive distillation column and a catalytic distillation column with internal vapor compression provides the most economical design by fully utilizing the special azeotrope characteristic of the propylene carbonate and propylene glycol pair .
Physical And Chemical Properties Analysis
1,2-Propylene-d6 carbonate is a liquid at room temperature . It has a boiling point of 240 °C and a density of 1.258 g/mL at 25 °C .
Aplicaciones Científicas De Investigación
Polymer Synthesis : It is used in the formation of poly(propylene carbonate) in the coupling of CO2 and propylene oxide, achieving high efficiency under specific conditions (Eberhardt, Allmendinger, & Rieger, 2003).
Carbonate Synthesis : 1,2-Propylene-d6 carbonate is involved in direct synthesis from CO2 and 1,2-propanediol, demonstrating excellent yield and application in various cyclic carbonates synthesis (Honda et al., 2014).
Tissue Engineering Materials : It is used in the fabrication of poly(propylene-carbonate)/graphene oxide nanocomposites, which are then foamed using supercritical CO2 for potential tissue engineering applications (Yang et al., 2013).
Environmentally Friendly Polymers : The compound is a component in the production of propylene carbonate, which is widely used in environmentally friendly polymers not harmful to human health (Kotyrba, Chrobok, & Siewniak, 2022).
Extraction Agent : Propylene and 1,2-butylene carbonates, including 1,2-Propylene-d6 carbonate, are used for effective extraction of Methylene Blue and other dyes (Regel-Rosocka & Szymanowski, 2005).
Catalysis and Material Properties : It is significant in the field of poly(propylene carbonate) prepared from carbon dioxide and propylene oxide, with research focusing on sustainability and biodegradability (Luinstra, 2008).
Isotactic Polymer Study : Propylene-d6 is synthesized for infrared spectroscopic studies of isotactic polymers (Murahashi, Nozakura, & Yasufuku, 1964).
Alternative to Hazardous Chemicals : Propylene carbonate is used as an alternative to hazardous propylene oxide for oxypropylation of condensed tannins, relevant in polymer chemistry (Duval & Avérous, 2016).
Electrolyte in Lithium-Ion Batteries : Propylene carbonate, derived from 1,2-Propylene-d6 carbonate, is investigated as an electrolyte additive in lithium-ion batteries, influencing performance and stability (Wrodnigg, Wrodnigg, Besenhard, & Winter, 1999).
Metabolic Engineering : It is significant in the metabolic engineering of a 1,2-propanediol pathway in Escherichia coli, aiming to develop fermentation routes from renewable resources (Altaras & Cameron, 1999).
Propiedades
IUPAC Name |
4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662178 | |
| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propylene-d6 carbonate | |
CAS RN |
202480-74-8 | |
| Record name | 4-(~2~H_3_)Methyl(~2~H_3_)-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propylene-d6 carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



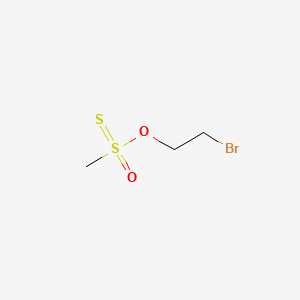
![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)
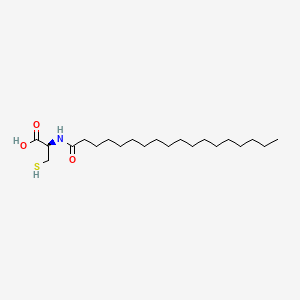
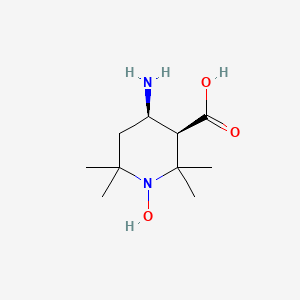
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)
